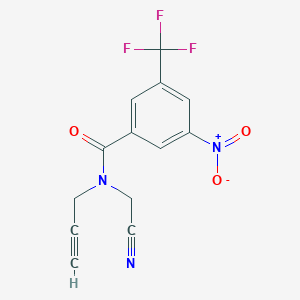
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide, also known as TFB-TNB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFB-TNB is a small molecule that belongs to the class of nitroaromatic compounds and has a unique chemical structure that makes it an attractive candidate for various research applications.
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and receptors that are involved in various biological processes. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to inhibit the activity of various kinases, including JNK, p38, and ERK. It has also been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in cancer metastasis.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been shown to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its potent inhibitory activity against various enzymes and receptors. This makes it an attractive candidate for various research applications, including drug discovery and development. However, one of the limitations of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide is its complex synthesis process, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research and development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide. One potential area of research is the development of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide derivatives that have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide and its potential applications in various diseases. Finally, the use of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide involves a multistep process that requires expertise in organic chemistry. The first step involves the reaction of 3-nitrobenzaldehyde with propargyl bromide to produce 3-nitro-1-prop-2-ynylbenzene. This compound is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-3-nitro-1-prop-2-ynylbenzene. Finally, the compound is reacted with trifluoroacetic anhydride to produce N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory activity against various enzymes and receptors that are implicated in various diseases such as cancer and inflammation. N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide has also been shown to have antimicrobial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-nitro-N-prop-2-ynyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3/c1-2-4-18(5-3-17)12(20)9-6-10(13(14,15)16)8-11(7-9)19(21)22/h1,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYKCTWSGAEZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-nitro-N-(prop-2-yn-1-yl)-5-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

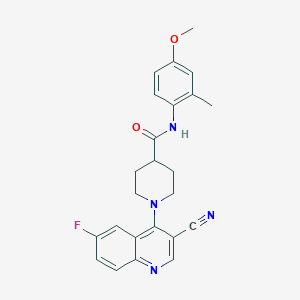
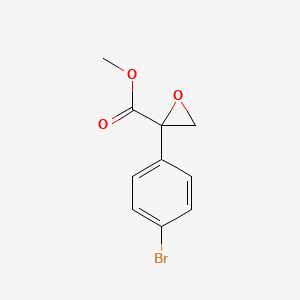
![8-(4-chlorobenzoyl)-6-[(3-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2603215.png)
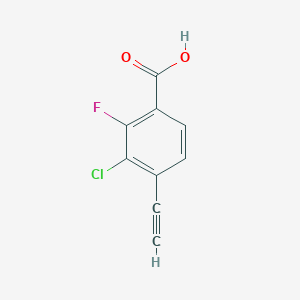
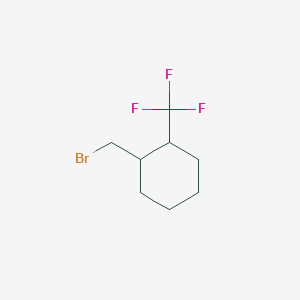

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)
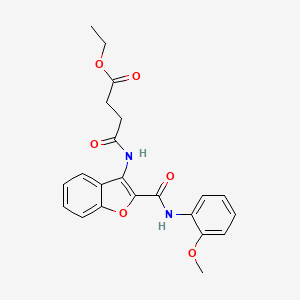
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![2-[5-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2603226.png)
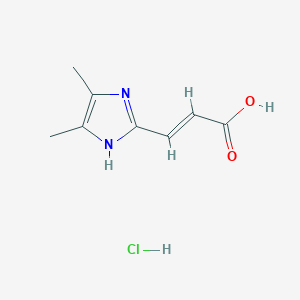
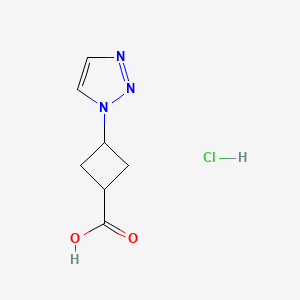

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)